molecular formula C16H25NO4 B5854535 diisopropyl 2,4,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diisopropyl 2,4,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5854535
M. Wt: 295.37 g/mol
InChI Key: OZOXFBZWHTUOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIPY is a pyridine derivative that has been synthesized through various methods, including the reaction of trimethylpyridine with diisopropyl oxalate. This compound has been of interest to researchers due to its potential use in various fields, including medicinal chemistry, material science, and agriculture.

Mechanism of Action

The mechanism of action of DIPY is not fully understood, but studies have shown that it can inhibit the production of pro-inflammatory cytokines by blocking the NF-kB signaling pathway. Additionally, DIPY has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
DIPY has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. Additionally, DIPY has been shown to have plant growth regulating effects, including increasing root length and biomass and promoting seed germination.

Advantages and Limitations for Lab Experiments

One advantage of using DIPY in lab experiments is its relatively simple synthesis method, which can be optimized for higher yields and purity. Additionally, DIPY has been shown to have a wide range of potential applications in various fields. However, one limitation of using DIPY in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on DIPY. One area of interest is the development of DIPY-based metal-organic frameworks for use in gas storage and separation, catalysis, and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of DIPY and its potential use as an anti-inflammatory and anti-tumor agent. Finally, research on the plant growth regulating effects of DIPY could lead to its use as a sustainable alternative to traditional plant growth regulators.

Synthesis Methods

The synthesis of DIPY involves the reaction of trimethylpyridine with diisopropyl oxalate in the presence of a catalyst. This reaction results in the formation of DIPY, which can be purified through recrystallization. This method has been optimized to increase the yield of DIPY and reduce the amount of impurities in the final product.

Scientific Research Applications

DIPY has been investigated for its potential use in medicinal chemistry, specifically as an anti-inflammatory and anti-tumor agent. Studies have shown that DIPY can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. Additionally, DIPY has been explored for its use in material science, specifically as a building block for the synthesis of metal-organic frameworks. These frameworks have potential applications in gas storage and separation, catalysis, and drug delivery. DIPY has also been studied for its potential use in agriculture as a plant growth regulator.

properties

IUPAC Name

dipropan-2-yl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-8(2)20-15(18)13-10(5)14(12(7)17-11(13)6)16(19)21-9(3)4/h8-10,17H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOXFBZWHTUOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(NC(=C1C(=O)OC(C)C)C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl 2,4,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

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